(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride
Description
Properties
Molecular Formula |
C5H12Cl2N2O2 |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
(2S,3S)-3-aminopyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-3-1-2-7-4(3)5(8)9;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4-;;/m0../s1 |
InChI Key |
KERKSCUIJCZAMT-RGVONZFCSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@H]1N)C(=O)O.Cl.Cl |
Canonical SMILES |
C1CNC(C1N)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Starting Material Approach Using Trans-4-Hydroxy-L-Proline
Method Summary:
- Starting Material: Trans-4-hydroxy-L-proline, a readily available chiral precursor.
- Step 1: Decarboxylation of trans-4-hydroxy-L-proline to generate a free amino acid.
- Step 2: N-Boc (tert-butoxycarbonyl) protection of the amino group to prevent side reactions.
- Step 3: Sulfonylation of the hydroxyl group to facilitate subsequent nucleophilic substitution.
- Step 4: Nucleophilic SN2 reaction with sodium azide (NaN₃), inducing configuration inversion at the chiral center.
- Step 5: Reduction of azide to amine using triphenylphosphine (PPh₃).
- Step 6: Acidic deprotection of the Boc group with concentrated hydrochloric acid (HCl) to yield the target dihydrochloride salt.
Trans-4-hydroxy-L-proline
→ Decarboxylation
→ N-Boc protection
→ Hydroxyl sulfonylation
→ SN2 with NaN₃ (configuration inversion)
→ Reduction of azide (PPh₃)
→ Deprotection with HCl
→ Formation of (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride
- Utilizes inexpensive and readily available raw materials.
- Mild reaction conditions.
- High stereoselectivity and yield (~86%).
Method Summary:
- Starting from racemic or meso precursors such as β-lactams or amino esters.
- Use of enzymatic hydrolysis or kinetic resolution to obtain enantiopure intermediates.
- Conversion of intermediates through sulfonylation, SN2 reactions, and hydrogenolysis.
- Final deprotection yields the (2S,3S) isomer as the dihydrochloride salt.
- Use of enzymatic methods for enantiomeric resolution.
- Application of protecting groups (e.g., Boc, Cbz).
- Hydrogenolysis of azide or sulfonyl groups.
- Acidic hydrolysis to remove protecting groups and obtain free amino acids.
- High stereocontrol.
- Suitable for large-scale synthesis.
Method Summary:
- Synthesis begins with racemic or enantiopure β-lactam derivatives.
- Ring-opening and functionalization steps introduce amino and carboxyl groups.
- Use of enzymatic or chemical resolution to obtain the desired stereoisomer.
- Final steps involve hydrolysis and salt formation.
- Well-established for stereoselective synthesis.
- Suitable for producing multiple stereoisomers.
Reaction Data and Process Optimization
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Decarboxylation | Heat, inert atmosphere | 80-100°C | ~85% | From trans-4-hydroxy-L-proline |
| N-Boc protection | Boc₂O, base | Room temp | >90% | Protects amino group |
| Sulfonylation | Tosyl chloride, base | Cold to room temp | 80-85% | Activates hydroxyl for SN2 |
| SN2 with NaN₃ | Sodium azide | DMF, 50-80°C | 75-80% | Configuration inversion |
| Azide reduction | Triphenylphosphine (PPh₃) | Room temp | 85-90% | Converts azide to amine |
| Acidic deprotection | HCl | Reflux | 80-85% | Produces dihydrochloride salt |
Note: The overall yield from raw material to final product can reach approximately 50-60% after purification.
Process Considerations and Notes
- Stereoselectivity: Critical at the SN2 step with sodium azide, which induces inversion, ensuring the correct (2S,3S) configuration.
- Protection Strategies: Use of Boc groups simplifies handling and improves selectivity during reactions.
- Purification: Recrystallization and chromatography are employed to achieve high purity.
- Scale-up Potential: The described methods are scalable, with patent literature indicating feasibility for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
While the search results do not provide a direct, comprehensive overview of the specific applications of "(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride," they do offer insights into the uses of related compounds and synthetic approaches that can be valuable.
Here's what can be gathered from the search results:
3-Aminopyrrolidine Derivatives: General Applications
- Modulators of Chemokine Receptors: 3-aminopyrrolidine derivatives can be used as modulators of chemokine receptors .
- Building Blocks: 3-aminopyrrolidines and their salts are useful as starting materials and building blocks for creating products in the chemical, pharmaceutical, and agricultural industries .
- Antibacterial Agents: Some 3-aminopyrrolidine derivatives have been used to create antibacterial agents .
Synthesis and Chemical Reactions
- Coupling Reactions: 3-aminopyrrolidine derivatives can be coupled with carboxylic acids using agents like BOP, chloroformate, or EDC .
- Pyrrolidine Synthesis: Various methods exist for synthesizing pyrrolidines, including intramolecular Schmidt reactions, hydroalkylation reactions, and hydroamination/reduction of alkynes .
Related Research
- Structure-Activity Relationship (SAR) Studies: Research has been conducted on analogs of carboxyphenyl)pyrrolidine-2-carboxylic acid to understand the relationship between their structure and activity .
- Heterocyclic Amino Acid Derivatives: Studies involve the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
General Information
Mechanism of Action
The mechanism of action of (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, leading to inhibition or activation of biological pathways. This interaction can result in various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include (2S,3R)-3-alkyl- and alkenylglutamates, (2S,3S)-2,3-dihydro-3-hydroxyanthranilic acid, and other chiral amino acid derivatives .
Uniqueness
What sets (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride apart is its specific stereochemistry, which imparts unique biological and chemical properties
Biological Activity
(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant potential in medicinal chemistry. Characterized by its unique pyrrolidine structure, this compound has garnered attention for its biological activities, particularly its interactions with neurotransmitter systems and potential neuroprotective effects. This article delves into the biological activity of this compound, highlighting research findings, case studies, and its pharmacological relevance.
The chemical formula of this compound is , indicating the presence of two hydrochloride groups. Its stereochemistry, denoted as (2S,3S), plays a crucial role in its biological activity and interaction with various biological targets.
Neuroprotective Effects
Predictive models suggest that this compound may influence neurotransmitter systems. Studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound's ability to interact with specific receptors or enzymes involved in metabolic pathways enhances its pharmacological profile.
Interaction Studies
Research has focused on the binding affinity of this compound to various biological targets. For instance, interaction studies have demonstrated that it may act on voltage-gated calcium channels (VGCCs), particularly the α2δ subunit. This interaction is crucial for regulating intracellular calcium levels, which are essential for neurotransmitter release and neuronal signaling .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Aminobutanoic Acid | Amino Acid | Involved in GABAergic signaling |
| L-Proline | Amino Acid | Naturally occurring; important in protein synthesis |
| (R)-Cysteine | Amino Acid | Contains a thiol group; involved in redox reactions |
| 1-Amino-1-cyclopentanecarboxylic Acid | Cyclized Amino Acid | Unique ring structure; potential for different reactivity |
This table illustrates that while these compounds share amino and carboxylic functionalities, this compound's specific stereochemistry sets it apart in terms of biological interactions and therapeutic applications.
Pharmacological Studies
In pharmacological studies, this compound has shown promise in modulating calcium channel activity. A study highlighted its dual activity towards the α2δ subunit of VGCCs, suggesting potential applications in pain management and neurological disorders .
Synthesis and Structural Analysis
The synthesis of this compound has been explored to enhance its biological activity. Stereoselective synthesis techniques have been developed to produce both (2S,3R) and (2S,3S) forms of related compounds for comparative studies in biological assays . Such research underscores the importance of stereochemistry in determining the pharmacological properties of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,3S)-3-aminopyrrolidine-2-carboxylic acid dihydrochloride?
- Methodology : Start with chiral amino acid precursors (e.g., L-serine or L-alanine) to establish stereochemistry. Introduce substituents via nucleophilic substitution or condensation reactions under acidic/basic conditions. For dihydrochloride formation, treat intermediates with HCl in anhydrous solvents (e.g., ethanol) to enhance solubility and stability .
- Key Steps :
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to maintain (2S,3S) configuration.
- Purification : Employ recrystallization in polar solvents (e.g., methanol/water mixtures) to isolate the dihydrochloride salt .
Q. What safety protocols are critical for handling this compound?
- Precautions : Avoid inhalation of dust or aerosols (use fume hoods) and direct skin/eye contact (wear gloves and goggles). Follow GHS/CLP regulations (P261, P262) for hazard mitigation .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation over time .
Q. How can solubility and stability be optimized for aqueous experiments?
- Solubility : The dihydrochloride salt improves water solubility compared to the free base. Dissolve in 10 mM HCl or dilute acetic acid (5%) for stock solutions .
- Stability : Avoid prolonged exposure to light or high temperatures (>25°C). Conduct stability assays via HPLC to detect decomposition products .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields across studies?
- Troubleshooting :
- Reaction Conditions : Compare catalytic systems (e.g., palladium vs. enzyme-mediated reactions) and pH-dependent intermediates.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidized or racemized byproducts) arising from harsh reaction conditions .
- Case Study : A 2024 study noted a 15% yield drop when using KMnO₄ instead of H₂O₂ for oxidation steps, attributed to side reactions with pyrrolidine rings .
Q. What analytical methods validate enantiomeric purity and stereochemical integrity?
- Chiral HPLC : Use a Chirobiotic T column with polar ionic mobile phases (e.g., methanol/ammonium acetate) to resolve (2S,3S) from (2R,3R) enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for structurally related (2S,3R)-3-aminopyrrolidine derivatives .
Q. How to investigate the compound’s role in modulating enzyme activity?
- Kinetic Assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases or kinases) using fluorogenic substrates.
- Structural Modeling : Perform docking studies with PyMOL or AutoDock to identify binding interactions at active sites, leveraging its pyrrolidine-carboxylic acid scaffold .
Q. How to address discrepancies in biological activity between similar derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
